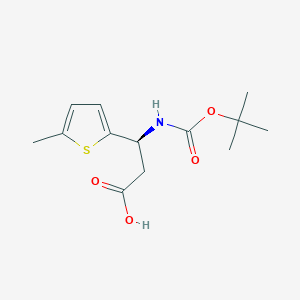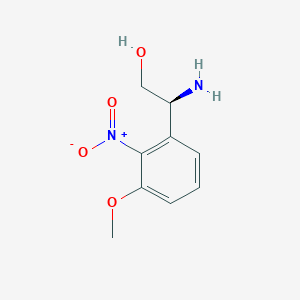
2-Amino-2-(6-quinolyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(quinolin-6-yl)propan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(quinolin-6-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with acetone in the presence of a base to form the corresponding quinoline derivative. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield 2-amino-2-(quinolin-6-yl)propan-1-ol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(quinolin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid
Reduction: Reduced quinoline derivatives
Substitution: N-alkylated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-amino-2-(quinolin-6-yl)propan-1-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-2-(quinolin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The amino group allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2-(quinolin-2-yl)propan-1-ol: Similar structure but with the amino group at the 2-position of the quinoline ring.
Quinoline-2-carboxylic acid: Lacks the amino and hydroxyl groups but retains the quinoline core.
6-methoxyquinoline: Contains a methoxy group instead of the amino and hydroxyl groups.
Uniqueness
2-amino-2-(quinolin-6-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
1270341-08-6 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-amino-2-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(13,8-15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,15H,8,13H2,1H3 |
InChI-Schlüssel |
SRPYPRKQVGOKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC2=C(C=C1)N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




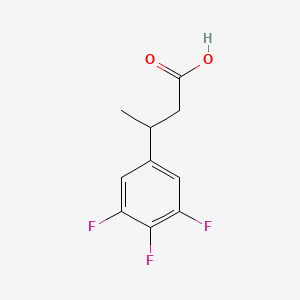
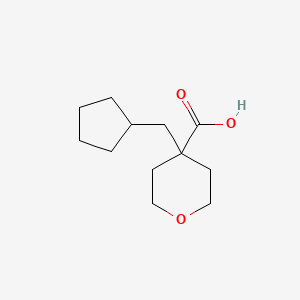
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

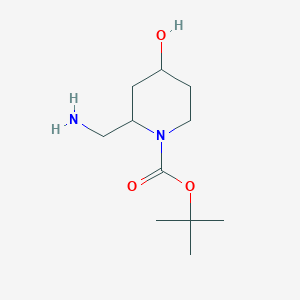
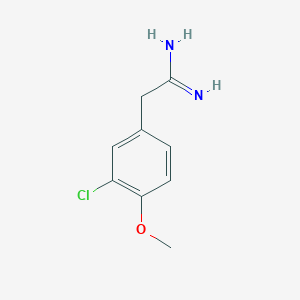
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
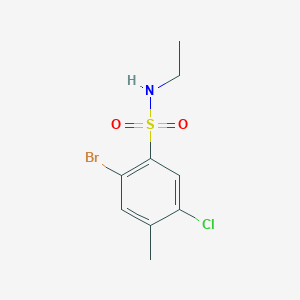
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
